Bienvenue dans la boutique en ligne BenchChem!

4-Phenylisoxazol-5-amine

Physicochemical characterization Solid-state chemistry Formulation pre-screening

4-Phenylisoxazol-5-amine (CAS 4320-83-6) is a heterocyclic primary amine featuring a phenyl substituent at the 4-position of the isoxazole ring. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of diarylisoxazole-based cyclooxygenase-1 (COX-1) selective inhibitors and as a precursor for carbonic anhydrase inhibitor sulfonamides.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 4320-83-6
Cat. No. B1597928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylisoxazol-5-amine
CAS4320-83-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(ON=C2)N
InChIInChI=1S/C9H8N2O/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
InChIKeyHFTKSZSXETZARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylisoxazol-5-amine (CAS 4320-83-6): A Heterocyclic Building Block for Fragment-Based Discovery and Selective COX-1 Probe Design


4-Phenylisoxazol-5-amine (CAS 4320-83-6) is a heterocyclic primary amine featuring a phenyl substituent at the 4-position of the isoxazole ring . With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of diarylisoxazole-based cyclooxygenase-1 (COX-1) selective inhibitors [1] and as a precursor for carbonic anhydrase inhibitor sulfonamides [2]. Its commercial availability as a research chemical, typically at ≥95–98% purity, supports its use in early-stage drug discovery and chemical biology probe development .

Why Regioisomeric or Substituted Isoxazole-5-amines Cannot Substitute for 4-Phenylisoxazol-5-amine in Key Applications


The position of the phenyl substituent on the isoxazole ring is a critical determinant of both physicochemical properties and biological activity. For instance, the melting point of 4-phenylisoxazol-5-amine (94–101 °C) is significantly lower than that of its regioisomer 3-phenylisoxazol-5-amine (110–114 °C), a difference that impacts solid-state formulation, solubility, and handling . More importantly, the 4-phenyl scaffold provides a unique vector for derivatization, enabling highly selective COX-1 inhibition that is not recapitulated by the 3-phenyl isomer or other substituted analogs. In a head-to-head study of diarylisoxazole COX inhibitors, the 4-phenylisoxazol-5-amine core, when elaborated with a 5-chlorofuran moiety at the 3-position, yielded a compound with a COX-1/COX-2 selectivity ratio exceeding 45-fold, a profile not achievable with 3-phenyl-substituted or unsubstituted isoxazole cores [1]. Generic substitution thus risks loss of this unique selectivity profile.

4-Phenylisoxazol-5-amine (CAS 4320-83-6) Quantitative Differentiation Evidence


Physicochemical Differentiation: Melting Point vs. Regioisomer 3-Phenylisoxazol-5-amine

4-Phenylisoxazol-5-amine exhibits a melting point of 94–101 °C, which is approximately 10–16 °C lower than that of its direct regioisomer 3-phenylisoxazol-5-amine (110–114 °C) . This lower melting point can be advantageous for applications requiring lower processing temperatures, such as hot-melt extrusion or melt-based formulation strategies. The difference arises from the altered crystal packing and intermolecular interactions due to the change in the phenyl ring position on the isoxazole core.

Physicochemical characterization Solid-state chemistry Formulation pre-screening

COX-1 vs. COX-2 Selectivity of a 3-Substituted 4-Phenylisoxazol-5-amine Derivative: Enabling Selective Probe Design

The 4-phenylisoxazol-5-amine scaffold, when appropriately elaborated, provides a unique platform for achieving high COX-1 selectivity over COX-2. The derivative 3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-amine (compound 2f) demonstrated a COX-1 IC₅₀ of 1.1 μM with a COX-2 IC₅₀ > 50 μM, yielding a selectivity ratio of >45-fold [1]. This selectivity was functionally confirmed in the OVCAR-3 ovarian cancer cell line, which exclusively expresses COX-1, where the compound exhibited an IC₅₀ of 0.58 μM. In contrast, the analogous 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole showed a markedly different selectivity profile, demonstrating that the 5-amino group is essential for the observed COX-1 preference within this scaffold class.

COX-1 selective inhibition Ovarian cancer Theranostic probe Inflammation

Scaffold Utility in Fragment-Based Drug Discovery: BRD4 Bromodomain Engagement

The 3-methyl-4-phenylisoxazol-5-amine fragment, a close structural analog of 4-phenylisoxazol-5-amine, has been co-crystallized with the BRD4 bromodomain 1 (PDB: 4LR6), demonstrating direct engagement of the acetyl-lysine binding pocket [1]. This fragment served as the starting point for a structure-based drug design campaign that led to a novel isoxazole azepine BET inhibitor scaffold with oral in vivo activity [2]. The 4-phenylisoxazol-5-amine core provides the same recognition elements (the amino-isoxazole motif that mimics acetyl-lysine) and the same vector for substitution at the 3-position, making it a validated and highly attractive fragment for initiating BET inhibitor discovery programs. In contrast, isomeric scaffolds such as 3-phenylisoxazol-5-amine lack the appropriate substitution vector for accessing the key WPF shelf region of BRD4.

Fragment-based drug discovery BRD4 BET inhibition Epigenetics

Safety Profile Differentiation: Acute Oral Toxicity Classification vs. Common Analogs

4-Phenylisoxazol-5-amine is classified as Acute Tox. 4 (H302: Harmful if swallowed) under GHS and is a combustible solid (Storage Class 11) [1]. It carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with documented serious eye irritation effects [2]. This safety profile is well-characterized, allowing for straightforward risk assessment during procurement and handling. In contrast, safety data for many closely related phenylisoxazole analogs, particularly novel derivatives, is often incomplete or absent, requiring additional in-house hazard evaluation before handling.

Safety assessment Toxicology Procurement compliance

Carbonic Anhydrase Inhibitor Scaffold: Direct Sulfochlorination Enables Nanomolar hCA Inhibitors

The 4-(hetero)arylisoxazol-5-amine scaffold undergoes direct electrophilic sulfochlorination to generate primary sulfonamides that are nanomolar inhibitors of human carbonic anhydrase (hCA) isoforms [1]. This transformation installs the sulfonamide zinc-binding group essential for hCA active site engagement and represents a concise synthetic route to isoform-selective hCA probes. The direct sulfochlorination approach provides access to mono- and bis-sulfonamide series with distinct SAR trends, expanding the chemical space accessible from a single core scaffold. The 4-substituted isoxazole template offers a different trajectory for peripheral group optimization compared to the 3-substituted isoxazole series, enabling complementary SAR exploration across the full hCA isoform panel.

Carbonic anhydrase Sulfonamide Isoform selectivity Anticancer

Procurement-Driven Application Scenarios for 4-Phenylisoxazol-5-amine (CAS 4320-83-6)


Design and Synthesis of Selective COX-1 Theranostic Probes

Researchers developing selective COX-1 inhibitors for ovarian cancer imaging or therapy should prioritize 4-phenylisoxazol-5-amine as the core scaffold. The 3-(5-chlorofuran-2-yl) derivative (2f) achieves a COX-1/COX-2 selectivity ratio >45-fold with sub-micromolar cellular potency in OVCAR-3 cells [1]. This selectivity profile is scaffold-dependent and cannot be replicated with 3-phenylisoxazole or other isoxazole cores. Procurement of this specific building block enables direct entry into a validated SAR series.

Fragment-Based Drug Discovery Targeting BET Bromodomains

4-Phenylisoxazol-5-amine serves as an ideal fragment hit for BRD4 bromodomain inhibitor programs. The 3-methyl analog has been co-crystallized with BRD4 BD1 (PDB: 4LR6), confirming the amino-isoxazole motif as an acetyl-lysine mimetic with the correct vector for pocket engagement [2]. Initiation of a fragment-growing campaign from 4-phenylisoxazol-5-amine leverages this validated binding mode, while isomeric scaffolds (e.g., 3-phenylisoxazol-5-amine) lack crystallographic evidence of BRD4 binding and present an incompatible trajectory for key interactions.

Carbonic Anhydrase Inhibitor Library Synthesis via Direct Sulfochlorination

For medicinal chemistry groups exploring isoform-selective carbonic anhydrase inhibition, 4-phenylisoxazol-5-amine offers a direct and efficient route to primary sulfonamide libraries. Direct electrophilic sulfochlorination of the 4-(hetero)arylisoxazol-5-amine scaffold yields nanomolar hCA inhibitors with distinct SAR trends compared to the 3-substituted isomer [3]. Scientists procuring this specific regioisomer can explore complementary isoform selectivity space, maximizing the diversity of their screening collection.

Solid-State Formulation and Pre-Formulation Screening

The lower melting point of 4-phenylisoxazol-5-amine (94–101 °C) relative to 3-phenylisoxazol-5-amine (110–114 °C) makes it the preferred choice for applications requiring reduced thermal processing, such as hot-melt extrusion, amorphous solid dispersion screening, or thermogravimetric analysis method development [1][2]. Formulation scientists evaluating isoxazole-based compounds should consider this thermal property advantage during procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylisoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.